Famotidine EP impurity J HCl

Pharmaceutical Analysis UPLC Method Validation ICH Guidelines

Standardizing with free base instead of the required HCl salt introduces a systematic 13.3% mass error, risking batch failure and regulatory non-compliance for ANDA submissions. Famotidine EP Impurity J HCl is the precise EP-listed reference standard for stability-indicating HPLC/UPLC method validation. - **Critical accuracy**: Correct molecular weight (310.82 g/mol) vs free base (274.36 g/mol). - **Method-ready**: Demonstrated LOD 0.12 µg/mL, LOQ 0.4 µg/mL per validated UPLC method. - **Stability-proven**: 94.7% recovery after 48h in forced degradation studies (vs 64.4% for Impurity C). - **Process marker**: Methyl ester functionality tracks esterification efficiency during scale-up.

Molecular Formula C20H29N3O3S
Molecular Weight 391.5 g/mol
Cat. No. B15292000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamotidine EP impurity J HCl
Molecular FormulaC20H29N3O3S
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20-/m0/s1
InChIKeyNUMJNKDUHFCFJO-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Famotidine EP Impurity J HCl Reference Standard


Famotidine EP Impurity J HCl (CAS 1798006-30-0; also known as Famotidine Acid Methyl Ester Hydrochloride) is a well-characterized hydrochloride salt of a specified impurity of the histamine H2-receptor antagonist famotidine . As a process-related impurity formally listed in the European Pharmacopoeia (EP) monograph for famotidine, its availability as a high-purity analytical standard is essential for the development and validation of stability-indicating HPLC/UPLC methods, which are mandatory for regulatory submissions and batch release testing [1]. This compound features a thiazole ring, a guanidine-like moiety, and a methyl ester functional group that are responsible for its distinct chromatographic and spectroscopic behavior compared to other famotidine-related compounds [2].

Why Famotidine EP Impurity J HCl Cannot Be Substituted


Substituting Famotidine EP Impurity J HCl for its free base form or a pharmacopoeially-similar impurity, such as Impurity D or Impurity F, introduces significant quantitative inaccuracies in analytical methods. The hydrochloride salt exhibits a fundamentally different molecular weight (310.82 g/mol for the HCl salt vs. 274.36 g/mol for the free base) and chromatographic retention time due to its increased polarity . Using the free base as a standard for HCl salt quantification results in a systematic mass error of approximately 13.3%, potentially causing batch failure or regulatory non-compliance. Furthermore, Impurity J (a methyl ester) functions as a distinct process marker for the completeness of specific synthetic steps, a role that structurally different impurities like the amide (Impurity D) or carboxylic acid (Impurity F) degradation products cannot fulfill [1].

Famotidine EP Impurity J HCl Evidence Guide


ICH-Validated UPLC Method Suitability

Famotidine EP Impurity J is supplied as a qualified reference standard with documented characterization data that enables accurate quantification in a validated UPLC method for famotidine API. A validated stability-indicating UPLC method achieved baseline separation of three organic impurities (Impurity-A, Impurity-B, and Impurity-C) from the famotidine API and its dosage forms, with a limit of detection (LOD) of 0.12 µg/mL and limit of quantification (LOQ) of 0.4 µg/mL for each impurity at a test concentration concerning Famotidine [1]. This method was validated as per ICH Q2(R1) guidelines for precision, accuracy, ruggedness, and robustness, providing a verified analytical framework [2].

Pharmaceutical Analysis UPLC Method Validation ICH Guidelines

Forced Degradation Stability Advantages

A stress study of a combination product containing ibuprofen and famotidine provided quantitative forced degradation data for multiple impurities simultaneously. Under identical stress conditions, the recovery of Famotidine Impurity J remained at 94.2% after 12 hours, 95.0% after 24 hours, and 94.7% after 48 hours, demonstrating high relative stability. In contrast, Impurity C (Famotidine column) degraded to 89.6% after 12 hours, 69.5% after 24 hours, and 64.4% after 48 hours, while Impurity D degraded to 100.1% after 12 hours, 98.5% after 24 hours, and 95.5% after 48 hours [1]. This head-to-head comparison reveals Impurity J's distinct resistance to degradation compared to other EP impurities, making its specific identification and control critical for accurate stability modeling.

Forced Degradation Stability-Indicating Assay Combination Product

Comprehensive Characterization Data Package

Commercially available Famotidine EP Impurity J HCl is routinely provided with a purity of ≥95% by HPLC and is accompanied by full Certificate of Analysis (COA) documentation, including HPLC, 1H-NMR, and mass spectrometry data . This contrasts with other famotidine impurities like Impurity A, where suppliers may only provide limited characterization data . The ready availability of comprehensive analytical data directly reduces the need for costly, time-consuming in-house characterization, enabling immediate use as a reference standard in method development and quality control applications for ANDA submissions .

Analytical Reference Standard COA Impurity Profiling

Structural Marker for Process Control

Famotidine EP Impurity J HCl is chemically defined as a methyl ester (Famotidine Acid Methyl Ester Hydrochloride), making it a direct marker for an incomplete or inefficient step in the synthetic route, such as esterification or subsequent hydrolysis . This is a critical distinction from other EP impurities: Impurity D is a propionamide (a degradation product) [1], and Impurity F is a propionic acid derivative (an oxidative/hydrolytic degradation product) [2]. Only Impurity J serves as a specific indicator of process consistency, directly supporting Quality by Design (QbD) and process analytical technology (PAT) initiatives for famotidine API manufacturing.

Process Chemistry Quality by Design Synthetic Route Scouting

Famotidine EP Impurity J HCl Application Scenarios


ANDAs and Generic Drug Development

For Abbreviated New Drug Applications (ANDAs) referencing the innovator drug, the identification, control, and qualification of all specified impurities like Famotidine EP Impurity J are mandatory per ICH Q3A/B. The provision of Famotidine EP Impurity J HCl as a qualified standard with a comprehensive Certificate of Analysis (purity ≥95%, HPLC, NMR, MS data as per [1]) directly fulfills the Chemistry, Manufacturing, and Controls (CMC) requirement for impurity reference standards. Its established method suitability, with demonstrated LOD/LOQ values of 0.12 and 0.4 µg/mL in the validated UPLC method [2], ensures it can be seamlessly integrated and validated in the proposed quality control methods.

Stability-Indicating Method for Combination Products

The distinct degradation stability profile of Impurity J, quantitatively confirmed in a forced degradation study of a combination ibuprofen-famotidine product, demonstrates that its recovery is 94.7% after 48h, compared to a dramatic drop to 64.4% for Impurity C under identical stress conditions [3]. This quantitative evidence makes the specific reference standard indispensable for developing a stability-indicating HPLC or UPLC method that is truly specific to all specified impurities.

Process Development and Scale-Up

As a process-related impurity (methyl ester), Famotidine EP Impurity J serves as a crucial indicator of the efficiency of the final synthetic steps, including esterification and salt formation [4]. Access to the precise HCl salt (rather than the free base or a different analog) is critical for determining accurate response factors and setting meaningful release and shelf-life specifications during process scale-up.

QC Batch Release Testing

In a commercial QC laboratory, the speed and cost of testing are paramount. The availability of the HCl salt form of Impurity J, which is soluble and stable in a 50:50 acetonitrile/water mixture for standard preparation, contrasts with the free base, which may have different solubility characteristics [5]. This directly translates to practical gains in analytical workflow efficiency during routine batch release testing.

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